molecular formula C15H12Cl2O3 B3270930 Methyl 4-(benzyloxy)-3,5-dichlorobenzoate CAS No. 536974-83-1

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate

Cat. No. B3270930
CAS RN: 536974-83-1
M. Wt: 311.2 g/mol
InChI Key: HHJLUJGYZFXISM-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate, also known as MDB or Benzyloxy Methyl 3,5-Dichloro-4-Carboxybenzoate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MDB has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial properties.

Scientific Research Applications

Synthesis of Tetramates and Other Organic Compounds

Methyl 4-(benzyloxy)-3,5-dichlorobenzoate plays a role in the synthesis of various organic compounds. Paintner, Metz, and Bauschke (2002) demonstrated its utility in preparing a variety of 3,5-unsubstituted 4-O-benzyl tetramates, which are valuable in organic synthesis due to their broad range of applications (Paintner, Metz, & Bauschke, 2002). Additionally, Dyson, Coe, and Walker (1992) utilized similar compounds in the synthesis of intermediates for 4′-thionucleosides, which are important in nucleic acid chemistry (Dyson, Coe, & Walker, 1992).

Contributions to Antifungal and Antibacterial Research

Saraei et al. (2016) explored the antimicrobial activities of novel acrylate monomers derived from compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate. They demonstrated moderate to good antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Saraei et al., 2016).

Hemoglobin Allosteric Modifiers

Randad et al. (1991) explored the role of compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate as allosteric modifiers of hemoglobin. They found that some of these compounds significantly decreased the oxygen affinity of human hemoglobin A, which can be important in clinical situations where a reversal of depleted oxygen supply is beneficial (Randad et al., 1991).

properties

IUPAC Name

methyl 3,5-dichloro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJLUJGYZFXISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichloro-4-hydroxy benzoic acid methyl ester (5.525 g, 25 mmol), benzyl bromide (5.13 g, 30 mmol) and potassium carbonate (6.91 g, 50 mmol) in N,N-dimethylformamide (100 mL) was stirred overnight at room temperature. The reaction mixture was poured into crushed ice (ca. 300 g) and the product was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The solid residue was recrystallised from ethyl acetate and hexane. Yield: 7.47 g (96%) fine white needles. 1H-NMR (400 MHz, CDCl3) δ=3.93 (s, 3H, —OCH3), 5.12 (s, 2H, —CH2Ph), 7.35-7.44 (m, 3H), 7.54-7.58 (m, 2H), 8.01 (s, 2H). 13C-NMR (100 MHz, CDCl3) δ=52.66, 75.12, 127.18, 128.41, 128.48, 129.79, 130.13, 135.57, 154.57, 164.39.
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5.525 g
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5.13 g
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6.91 g
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100 mL
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ice
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300 g
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Synthesis routes and methods II

Procedure details

Crude methyl 4-(benzyloxy)-3,5-dichlorobenzoate (2) (16.9 g) was prepared from methyl 3,5-dichloro-4-hydroxybenzoate (1) (10 g, 45.2 mmol) and benzyl bromide (15.5 g, 90 mmol) using a procedure essentially the same as in Step (i) for AAA-001, except that the mixture was stirred at RT for 18 h. The crude product was partially purified by silica gel chromatography (330 g, 0-10% EtOAc/isohexane) to afford a white solid. The material was used in the next step without further purification.
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10 g
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15.5 g
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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